4-(2,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
Synthesis Analysis
The synthesis of 4-(2,4-dimethylphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline derivatives involves multiple steps, often starting from quinoxaline or related heterocyclic compounds. These processes may involve nucleophilic substitution, cyclocondensation, and other reaction mechanisms to introduce the triazoloquinoxaline core and various substituents, including the dimethylphenoxy group (Sarges et al., 1990; Wagle et al., 2009).
Molecular Structure Analysis
The molecular structure of triazoloquinoxaline derivatives reveals interactions such as π-π stacking and hydrogen bonding, contributing to their stability and reactivity. Structural motifs, including cage-type dimers and π(quinoline)⋯π(quinoline) interactions, are significant for their crystalline arrangements (de Souza et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions and ring closures, to form more complex structures or derivatives with potential biological activity. The reactivity is influenced by the electronic nature of the substituents and the core triazoloquinoxaline structure (Sarges et al., 1990; Wagle et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These characteristics are determined by the molecular structure and functional groups present (de Souza et al., 2015).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards other chemical entities, and stability under various conditions, are pivotal for the application of these compounds in synthesis and potential medicinal applications. Their interaction with biological targets can be influenced by modifications to the molecular structure, offering insights into the design of more effective compounds (Sarges et al., 1990; Wagle et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
The [1,2,4]triazolo[4,3-a]quinoxaline class of compounds continues to be an area of interest for the development of new pharmaceuticals, particularly due to their diverse biological activities . Future research may focus on designing and synthesizing new derivatives with improved potency and selectivity for their biological targets.
properties
IUPAC Name |
4-(2,4-dimethylphenoxy)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-11-8-9-16(12(2)10-11)23-18-17-21-20-13(3)22(17)15-7-5-4-6-14(15)19-18/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRAIQBEFRSWCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN=C4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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